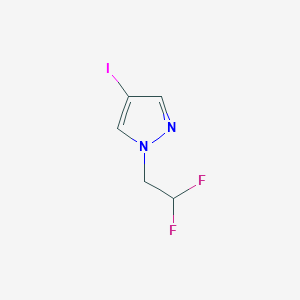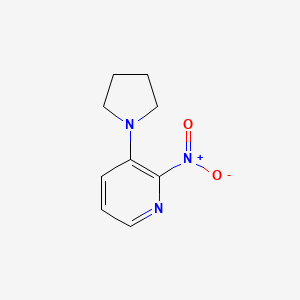![molecular formula C12H10N2O4 B1453653 1-[2-(4-nitrophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione CAS No. 1292476-04-0](/img/structure/B1453653.png)
1-[2-(4-nitrophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione
Descripción general
Descripción
The compound “1-[2-(4-nitrophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione” is a complex organic molecule. It contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom . It also has a nitrophenyl group attached, which is a benzene ring with a nitro group (-NO2) substituent .
Molecular Structure Analysis
The molecular structure of this compound would likely be determined by techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry .Chemical Reactions Analysis
The reactivity of this compound would depend on its functional groups. The nitro group is electron-withdrawing and could make the benzene ring more susceptible to electrophilic aromatic substitution. The pyrrole ring is aromatic and might undergo electrophilic substitution at the position next to the nitrogen .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Properties such as melting point, boiling point, solubility, and stability can be predicted based on the functional groups present in the molecule .Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
- The compound has been used in the synthesis of pyrrolo[3,2-d]isoxazoles through diastereoselective 1,3-dipolar cycloaddition of nitrones to 1H-pyrrole-2,3-diones. Structures of specific derivatives have been elucidated using single-crystal X-ray analysis (Moroz et al., 2018).
- It has been involved in reactions with Η-aktiven Nucleophilen leading to the synthesis of 2-pyrrolones and further transformations showing potential for complex chemical syntheses (Kollenz et al., 1976).
Organic Electronics and Photoluminescence
- The compound has been part of studies exploring the creation of π-conjugated polymers and copolymers, exhibiting potential applications in organic electronics due to their photoluminescent properties, solubility, and processability (Beyerlein & Tieke, 2000).
- Novel alcohol-soluble n-type conjugated polyelectrolyte derivatives have been synthesized for electron transport layer applications in inverted polymer solar cells, showcasing improvements in power conversion efficiency (Hu et al., 2015).
Corrosion Inhibition
- New 1H-pyrrole-2,5-dione derivatives have shown effective inhibitive action against the corrosion of carbon steel in hydrochloric acid medium, revealing their potential as corrosion inhibitors (Zarrouk et al., 2015).
Electrochromic Materials
- The compound has been part of the synthesis of electrochromic materials, such as copolymers that exhibit distinct color changes under different electrical states, suggesting applications in smart windows or displays (Variş et al., 2007).
Chemiluminescence and Electrochemistry
- It has been used in synthesizing compounds that glow in the presence of hydrogen peroxide, opening up potential applications in biological systems or as indicators in various chemical processes (Algi et al., 2017).
Safety and Hazards
Mecanismo De Acción
Target of Action
It’s worth noting that compounds with similar structures, such as indole derivatives, have been found to bind with high affinity to multiple receptors . These receptors play crucial roles in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Similar compounds, such as indole derivatives, have been shown to exhibit their biological activities through interactions with their targets . These interactions often result in changes in the function or activity of the target, leading to the observed biological effects .
Biochemical Pathways
Compounds with similar structures, such as indole derivatives, have been found to influence a variety of biochemical pathways . These pathways can have downstream effects on a range of biological processes, contributing to the compound’s overall biological activity .
Result of Action
Similar compounds, such as indole derivatives, have been found to exhibit a range of biological activities, suggesting that they may have diverse molecular and cellular effects .
Propiedades
IUPAC Name |
1-[2-(4-nitrophenyl)ethyl]pyrrole-2,5-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O4/c15-11-5-6-12(16)13(11)8-7-9-1-3-10(4-2-9)14(17)18/h1-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UWCSFFFOYLJQRQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCN2C(=O)C=CC2=O)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[2-(4-nitrophenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



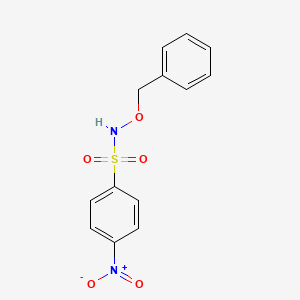
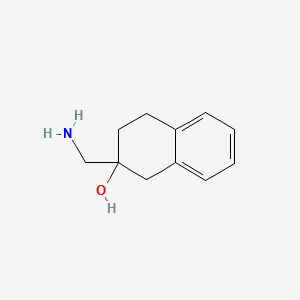
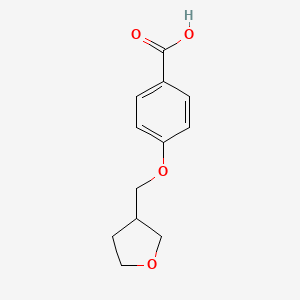
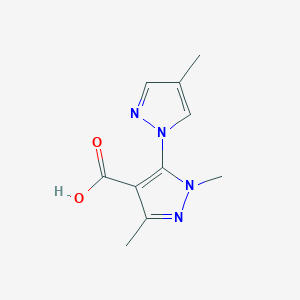
![[3-[(4-Methoxyphenyl)methoxy]phenyl]methanamine](/img/structure/B1453575.png)

![3-[(dimethyl-1H-1,2,4-triazol-1-yl)methyl]aniline](/img/structure/B1453578.png)
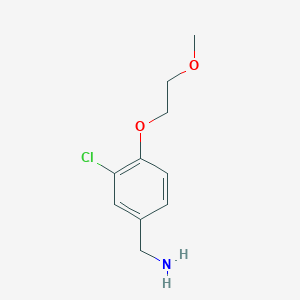
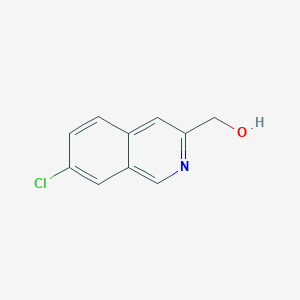
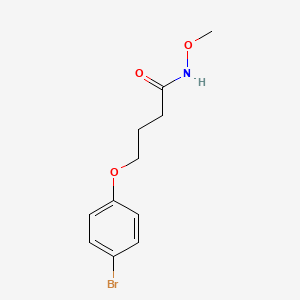
![[5-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]methanamine](/img/structure/B1453585.png)
![4-[(Oxan-4-yloxy)methyl]aniline](/img/structure/B1453590.png)
